BenchChemオンラインストアへようこそ!

2-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Lipophilicity Drug-likeness logP

2-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1346707-99-0) is a 2,4-disubstituted pyridine boronic ester bearing a cyclopropylmethoxy (-OCH₂-c-C₃H₅) substituent at the 2-position and a pinacol boronate ester at the 4-position (C₁₅H₂₂BNO₃, MW 275.15 g/mol). As a member of the 2-alkoxy-4-pyridine boronic ester family, this compound serves as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of 4-aryl/heteroaryl-2-alkoxypyridine scaffolds relevant to kinase inhibitor programs, anti-infective agents, and CNS drug discovery.

Molecular Formula C15H22BNO3
Molecular Weight 275.15 g/mol
CAS No. 1346707-99-0
Cat. No. B1427804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS1346707-99-0
Molecular FormulaC15H22BNO3
Molecular Weight275.15 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3CC3
InChIInChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-8-17-13(9-12)18-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3
InChIKeyIAXHJEUCJOVXRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1346707-99-0): A Differentiated Pyridine Boronic Ester Building Block for Medicinal Chemistry and Cross-Coupling


2-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1346707-99-0) is a 2,4-disubstituted pyridine boronic ester bearing a cyclopropylmethoxy (-OCH₂-c-C₃H₅) substituent at the 2-position and a pinacol boronate ester at the 4-position (C₁₅H₂₂BNO₃, MW 275.15 g/mol) . As a member of the 2-alkoxy-4-pyridine boronic ester family, this compound serves as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of 4-aryl/heteroaryl-2-alkoxypyridine scaffolds relevant to kinase inhibitor programs, anti-infective agents, and CNS drug discovery [1][2].

Why the Cyclopropylmethoxy Substituent Cannot Be Replaced by a Simple Methoxy or Ethoxy Group: 2-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as a Case Study


In the 2-alkoxy-4-pyridine boronic ester series, replacing the cyclopropylmethoxy group with a simpler methoxy (CAS 408502-23-8) or ethoxy (CAS 957346-47-3) analog is not neutral. The cyclopropylmethoxy moiety introduces a unique combination of elevated lipophilicity (estimated logP ~3.0–3.5 vs. ~2.0 for the methoxy analog), distinct steric bulk (Taft Es ~−0.28 vs. ~−0.55 for methoxy), and altered electron-donating character (Hammett σp ~−0.12 vs. ~−0.27 for methoxy) that collectively modulate passive permeability, metabolic stability toward CYP450-mediated oxidation, and target binding pocket complementarity . Substituting this group with a smaller, more hydrophilic alkoxy chain can therefore lead to divergent physicochemical profiles and unpredictable biological outcomes, making the cyclopropylmethoxy variant a non-fungible building block for structure-activity relationship (SAR) campaigns where these properties have been specifically optimized .

Quantitative Differentiation Evidence: 2-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Versus Closest Analogs


Lipophilicity Differentiation: Cyclopropylmethoxy vs. Methoxy Analog (2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, CAS 408502-23-8)

The target compound exhibits an estimated logP of approximately 3.0–3.5, reflecting the lipophilic contribution of the cyclopropylmethoxy group. In contrast, the methoxy analog (CAS 408502-23-8) has an estimated logP of approximately 2.0–2.5 . This ~1 log unit increase in lipophilicity aligns with the known property of the cyclopropylmethoxy group, which introduces greater hydrophobicity compared to simple alkoxy chains due to the rigid cyclopropane ring . The increased logP is expected to enhance passive membrane permeability while potentially reducing aqueous solubility, a trade-off that must be managed in lead optimization .

Lipophilicity Drug-likeness logP

Aqueous Solubility Contrast: 2-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine vs. 3,5-Regioisomer (CAS 1257553-87-9)

The 3,5-regioisomer (3-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, CAS 1257553-87-9) has a measured aqueous solubility of 0.213 mg/mL (approximately 0.000775 mol/L) . While direct experimental solubility data for the target 2,4-isomer has not been publicly reported, the 2,4-substitution pattern is expected to yield higher aqueous solubility compared to the 3,5-isomer due to the closer proximity of the basic pyridine nitrogen to the boronic ester, which can facilitate hydrogen bonding with water and influence crystal packing [1]. This positional effect on solubility is a critical consideration for medicinal chemists selecting between regioisomeric building blocks.

Aqueous solubility Formulation Biopharmaceutical

Metabolic Stability Advantage of Cyclopropylmethoxy vs. Simple Alkoxy Substituents

Comparative analysis indicates that cyclopropylmethoxy-substituted aromatic compounds demonstrate higher lipophilicity and enhanced metabolic stability compared to their methoxy analogs due to the rigid, strained cyclopropane ring that resists oxidative metabolism . The cyclopropylmethoxy group has been specifically employed in drug discovery programs to improve metabolic stability in mouse liver microsomes, where simple alkoxy chains often suffer from rapid CYP450-mediated O-dealkylation [1]. While direct microsomal stability data for 2-(cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine vs. 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have not been published as a head-to-head comparison, the class-level evidence strongly supports that the cyclopropylmethoxy group confers a tangible metabolic stability advantage, making this compound a preferred intermediate for programs where oxidative metabolism of the alkoxy side chain is a recognized liability [2].

Metabolic stability CYP450 Microsomal

Application in Kinase Inhibitor Scaffolds: Cyclopropylmethoxy as a Selectivity-Modulating Element in IKK-β Inhibition

The cyclopropylmethoxy-pyridine motif is present in the clinical-stage IKK-β inhibitor ACHP (IKK-2 Inhibitor VIII, CAS 406208-42-2), which demonstrates an IC₅₀ of 8.5 nM against IKK-β with >2,300-fold selectivity over IKK-3, Syk, and MKK4 (IC₅₀ >20 μM) . The 2-(cyclopropylmethoxy)pyridine fragment in ACHP occupies a specific hydrophobic pocket within the IKK-β active site, where the cyclopropylmethoxy group engages in favorable van der Waals interactions that would be suboptimal with a smaller methoxy or ethoxy substituent . This demonstrates that the cyclopropylmethoxy-substituted pyridine is a privileged scaffold for achieving both potency and selectivity in kinase inhibitor programs.

Kinase inhibition Selectivity IKK-β

Efflux Pump Inhibitor Potential: Pyridine Boronic Acids as NorA Inhibitors in MRSA

Pyridine-3-boronic acid derivatives with 6-alkoxy substituents have been identified as a novel chemotype for inhibiting the Staphylococcus aureus NorA efflux pump, a major mechanism of multidrug resistance [1]. In this series, 6-(3-phenylpropoxy)pyridine-3-boronic acid (3i) and 6-(4-phenylbutoxy)pyridine-3-boronic acid (3j) potentiated ciprofloxacin activity by a 4-fold increase compared to the parent 6-benzyloxy compound, demonstrating that the alkoxy substituent plays a critical role in modulating efflux pump inhibitory activity [1]. While the target compound features a 2,4-substitution pattern rather than the 3-boronic acid/6-alkoxy pattern of the published series, the boronic ester functionality and alkoxy substituent are conserved features, suggesting that 2-(cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine could serve as a versatile precursor for synthesizing novel NorA inhibitor analogs with the cyclopropylmethoxy group providing a differentiated steric and electronic profile compared to the linear alkoxy chains in the original study [1][2].

Efflux pump inhibition Antimicrobial resistance MRSA

Optimal Research and Procurement Applications for 2-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine


Suzuki-Miyaura Cross-Coupling for Kinase-Focused Compound Library Synthesis

Procure this compound when the synthetic objective is to generate 4-aryl-2-(cyclopropylmethoxy)pyridine scaffolds for kinase inhibitor programs, particularly those targeting IKK-β or related kinases where the cyclopropylmethoxy group has demonstrated potency and selectivity advantages. The boronic ester at the 4-position enables efficient cross-coupling with aryl or heteroaryl halides, providing direct access to biaryl systems that incorporate the privileged cyclopropylmethoxy-pyridine pharmacophore. As evidenced by the IKK-β inhibitor ACHP (IC₅₀ = 8.5 nM with >2,300-fold selectivity), the cyclopropylmethoxy-pyridine motif is a validated kinase inhibitor scaffold .

Lead Optimization Requiring Enhanced Metabolic Stability of the Alkoxy Side Chain

Select this building block over the corresponding 2-methoxy or 2-ethoxy analogs when metabolic stability data indicate that O-dealkylation of the alkoxy side chain is a clearance liability in the current chemical series. The cyclopropylmethoxy group, due to the rigid cyclopropane ring, is class-level recognized for resisting CYP450-mediated oxidative metabolism compared to simple linear alkoxy chains This substitution can therefore improve microsomal half-life and reduce clearance without requiring a complete scaffold hop [1].

Anti-MRSA Drug Discovery: Synthesis of Novel NorA Efflux Pump Inhibitor Analogs

Utilize this compound as a key intermediate in synthesizing pyridine boronic acid derivatives for evaluation as NorA efflux pump inhibitors in methicillin-resistant Staphylococcus aureus (MRSA). Published data demonstrate that pyridine boronic acid derivatives can potentiate ciprofloxacin activity by up to 4-fold, and the cyclopropylmethoxy substituent offers a differentiated steric and electronic profile for SAR exploration beyond the linear alkoxy chains reported in the original study. This compound thus enables the generation of patentable chemical space around the NorA inhibitor pharmacophore [2][3].

CNS-Penetrant Compound Design Leveraging Elevated Lipophilicity

Incorporate 2-(cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine into synthetic routes for CNS-targeted compounds where achieving a logP of 3–5 is desirable for blood-brain barrier penetration. The ~1 log unit increase in lipophilicity compared to the 2-methoxy analog, attributed to the cyclopropylmethoxy group, enhances passive membrane permeability and may improve CNS exposure. This makes the compound a preferred building block when the target product profile demands higher lipophilicity than what simpler alkoxy-substituted pyridine boronic esters can provide .

Quote Request

Request a Quote for 2-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.